REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([C:11]2([CH3:16])[O:15][CH2:14][CH2:13][O:12]2)[CH:8]=[CH:9][CH:10]=1)=[N+]=[N-]>CO.[Pd]>[CH3:16][C:11]1([C:7]2[CH:6]=[C:5]([CH2:4][NH2:1])[CH:10]=[CH:9][CH:8]=2)[O:12][CH2:13][CH2:14][O:15]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C=1C=C(C=CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |